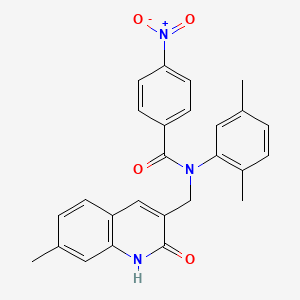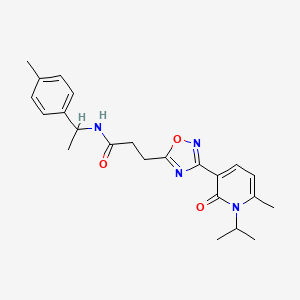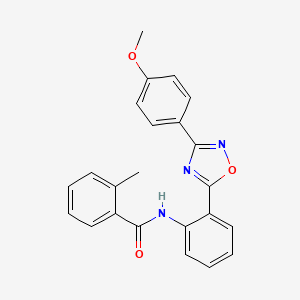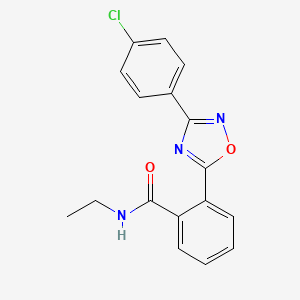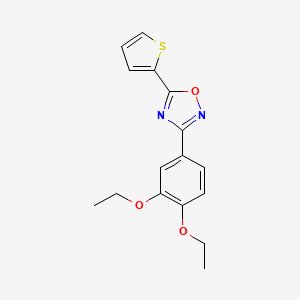
3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, also known as DETO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been studied extensively for its various applications in scientific research, including its synthesis method, mechanism of action, and biochemical and physiological effects.
作用機序
The mechanism of action of 3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act as a DNA intercalator, inhibiting DNA synthesis and leading to cell death. Additionally, this compound may induce apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in cellular metabolism, leading to alterations in energy production and cell death. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair, indicating its potential use as a therapeutic agent.
実験室実験の利点と制限
3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments, including its high purity, low toxicity, and ease of synthesis. However, this compound also has limitations, including its limited solubility in water and its potential for photodegradation, which may affect its stability and efficacy in experiments.
将来の方向性
There are several future directions for the study of 3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, including its potential use in combination therapy with other anticancer agents, its use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, and the development of novel derivatives with improved efficacy and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various scientific research fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and future directions for research include its use in combination therapy, treatment of other diseases, and development of novel derivatives.
合成法
The synthesis of 3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves the reaction of 3,4-diethoxybenzohydrazide with thiophene-2-carboxylic acid followed by cyclization using phosphorous oxychloride. This method yields a high purity product that can be used for further scientific research.
科学的研究の応用
3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications, including its antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory and antimicrobial properties, indicating its potential use in the treatment of inflammatory and infectious diseases.
特性
IUPAC Name |
3-(3,4-diethoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-19-12-8-7-11(10-13(12)20-4-2)15-17-16(21-18-15)14-6-5-9-22-14/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLNVKCXPPBBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CS3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)
![N-(3-fluorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7707521.png)
